1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of the trifluoromethyl group and the nitrile group makes this compound particularly interesting for various applications in medicinal chemistry and agrochemistry due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide. This reaction proceeds regioselectively to form the desired product . Industrial production methods often utilize flow reactors to achieve high yields and purity .
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various metal catalysts for coupling reactions. Major products formed from these reactions include derivatives with different functional groups attached to the pyrazole or pyridine rings .
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antifungal activity against various phytopathogenic fungi.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport and energy production in the fungal cells . This leads to the inhibition of fungal growth and proliferation.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile include:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the trifluoromethyl group but lacks the fused pyridine ring.
3-Cyanopyridine: This compound has a nitrile group attached to the pyridine ring but lacks the pyrazole ring and trifluoromethyl group.
The uniqueness of this compound lies in its fused ring structure and the presence of both trifluoromethyl and nitrile groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C9H5F3N4 |
---|---|
Molecular Weight |
226.16 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H5F3N4/c1-16-8-6(2-5(3-13)4-14-8)7(15-16)9(10,11)12/h2,4H,1H3 |
InChI Key |
PXBDWMLRHHOXBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C#N)C(=N1)C(F)(F)F |
Origin of Product |
United States |
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